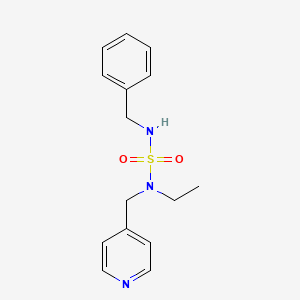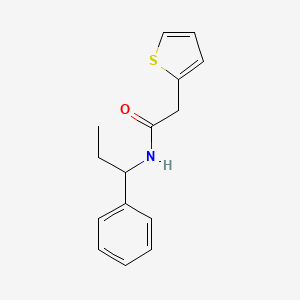
N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide, also known as BES, is a small molecule compound that has been studied extensively for its potential use in scientific research. BES has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experiments.
Mécanisme D'action
The mechanism of action of N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide has a variety of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the improvement of glucose tolerance and insulin sensitivity in animal models of diabetes, and the protection of neurons from oxidative stress and improvement of cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide. One area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide and its potential interactions with other compounds.
Méthodes De Synthèse
N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide can be synthesized using a variety of methods, including the reaction of pyridine-4-carboxaldehyde with benzylamine and ethylamine in the presence of sulfuric acid. The resulting product can be purified using column chromatography, yielding a white crystalline powder.
Applications De Recherche Scientifique
N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide has been used in a variety of scientific research applications, including studies on cancer, diabetes, and neurodegenerative diseases. In cancer research, N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for use in cancer treatment. In diabetes research, N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential as a therapeutic agent for diabetes. In neurodegenerative disease research, N'-benzyl-N-ethyl-N-(pyridin-4-ylmethyl)sulfamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[[benzylsulfamoyl(ethyl)amino]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-18(13-15-8-10-16-11-9-15)21(19,20)17-12-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLIWPMILIJFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5396097.png)

![(1R*,3S*,4S*)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5396103.png)


![6-bromo-1,3-benzodioxole-5-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5396124.png)
![({4-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5396130.png)
![N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5396133.png)
![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid](/img/structure/B5396143.png)
![5-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5396152.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5396157.png)

![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)